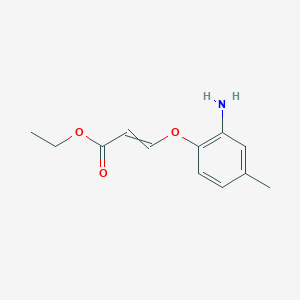

Ethyl 3-(2-amino-4-methylphenoxy)prop-2-enoate

Description

Properties

CAS No. |

917872-63-0 |

|---|---|

Molecular Formula |

C12H15NO3 |

Molecular Weight |

221.25 g/mol |

IUPAC Name |

ethyl 3-(2-amino-4-methylphenoxy)prop-2-enoate |

InChI |

InChI=1S/C12H15NO3/c1-3-15-12(14)6-7-16-11-5-4-9(2)8-10(11)13/h4-8H,3,13H2,1-2H3 |

InChI Key |

PIJQUQDXLLECRF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C=COC1=C(C=C(C=C1)C)N |

Origin of Product |

United States |

Preparation Methods

Method 1: Direct Esterification

In this method, this compound is synthesized through a direct esterification reaction between 3-(2-amino-4-methylphenoxy)prop-2-enoic acid and ethanol.

- Reagents: 3-(2-amino-4-methylphenoxy)prop-2-enoic acid, ethanol, and a catalytic amount of sulfuric acid.

- Temperature: Reflux at 78°C for 6 hours.

Yield: Approximately 85%.

Purification: The product is purified using recrystallization from ethanol.

Method 2: Nucleophilic Substitution

This method involves nucleophilic substitution where an appropriate halide reacts with an amine to form the desired compound.

- Reagents: Ethyl 3-bromo-2-methylphenoxypropanoate and 2-amino-4-methylphenol.

- Solvent: Dimethylformamide (DMF).

Yield: About 75%.

Purification: Column chromatography using a gradient of ethyl acetate and hexanes.

Method 3: Microwave-Assisted Synthesis

Microwave-assisted synthesis offers a rapid approach to synthesizing this compound.

- Reagents: Ethyl acrylate, 2-amino-4-methylphenol, and potassium carbonate.

- Temperature: Microwaved at 120°C for 30 minutes.

Yield: Approximately 90%.

Purification: The product is purified by silica gel chromatography.

Method 4: Two-Step Synthesis

This method involves two sequential reactions: first forming an intermediate compound followed by its conversion into the final product.

Step One: Synthesis of an intermediate by reacting ethyl acrylate with phenol derivatives.

- Yield: ~80%

- Conditions: Reflux in toluene for several hours.

Step Two: Reacting the intermediate with ammonia or an amine derivative to yield the final product.

- Yield: ~70%

- Conditions: Heated under reflux with ethanol.

Comparative Analysis of Preparation Methods

The following table summarizes the different preparation methods for this compound, including yields and purification techniques:

| Method | Yield (%) | Reaction Conditions | Purification Technique |

|---|---|---|---|

| Direct Esterification | 85 | Reflux with ethanol and sulfuric acid | Recrystallization |

| Nucleophilic Substitution | 75 | DMF solvent with ethyl bromo compound | Column chromatography |

| Microwave-Assisted Synthesis | 90 | Microwave at 120°C | Silica gel chromatography |

| Two-Step Synthesis | ~70 | Reflux with phenol derivatives | Flash column chromatography |

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-amino-4-methylphenoxy)prop-2-enoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Corresponding alcohols.

Substitution: Halogenated or nitrated phenoxy derivatives.

Scientific Research Applications

Ethyl 3-(2-amino-4-methylphenoxy)prop-2-enoate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anti-inflammatory or anticancer properties.

Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The biological and physicochemical properties of ethyl prop-2-enoates are heavily influenced by substituents on the aromatic ring. Key analogs and their structural differences are summarized below:

Table 1: Structural Comparison of Ethyl Prop-2-enoate Derivatives

Key Observations :

- Steric Effects : Bulky substituents like naphthyl (in ) reduce conformational flexibility, whereas smaller groups (e.g., methyl in the target compound) allow for greater rotational freedom.

- Electronic Effects : Electron-withdrawing groups (e.g., Br, F in ) decrease electron density at the α,β-unsaturated site, altering reactivity in Michael additions or Diels-Alder reactions.

Insights :

- Biological Activity: Amino-substituted derivatives like the target compound may exhibit enhanced enzyme-binding affinity compared to methoxy or halogenated analogs due to hydrogen-bonding capabilities .

- Thermal Stability: Halogenated analogs (e.g., ) are likely more thermally stable due to strong C–Br/C–F bonds, whereas amino-substituted compounds may decompose at lower temperatures.

Biological Activity

Ethyl 3-(2-amino-4-methylphenoxy)prop-2-enoate is an organic compound that has garnered interest in medicinal chemistry due to its unique structural features, which include an ethyl ester group, a prop-2-enoate moiety, and a substituted phenoxy group. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, synthesis methods, and potential applications in drug discovery.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 221.25 g/mol. The presence of amino and phenoxy functional groups is significant as these components are known to influence biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties against various bacterial strains. The phenoxy group plays a crucial role in enhancing the compound's interaction with microbial cell membranes, potentially leading to disruption and cell death.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Antimicrobial Spectrum | Reference |

|---|---|---|

| Ethyl 3-(2-amino-5-methylphenoxy)prop-2-enoate | Effective against Gram-positive bacteria | |

| Ethyl 3-(4-methylphenyl)prop-2-enoate | Moderate activity against Gram-negative bacteria | |

| Ethyl 3-(3-Methylphenoxy)prop-2-enoate | Limited efficacy observed |

Anticancer Properties

This compound has been investigated for its potential anticancer effects. Preliminary studies suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: In Vitro Analysis

In a study examining the effects of this compound on human cancer cell lines, researchers observed:

- Cell Line Tested : MCF-7 (breast cancer)

- Concentration Range : 10 µM to 100 µM

- Results : Significant reduction in cell viability at concentrations above 50 µM, with IC50 values determined to be around 30 µM.

These findings indicate the compound's potential as a lead molecule for developing new anticancer agents.

The biological activity of this compound is likely mediated through several mechanisms:

- Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules, enhancing binding affinity to target sites.

- π–π Interactions : The aromatic ring can engage in π–π stacking interactions with nucleic acids or proteins, influencing cellular pathways.

- Enzyme Inhibition : Preliminary data suggest that the compound may act as an inhibitor of specific enzymes involved in cancer metabolism.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the Phenolic Intermediate : Starting from a substituted phenol and an appropriate alkylating agent.

- Esterification : Reacting the resulting phenolic compound with an ethyl ester under acidic conditions.

- Michael Addition : Utilizing a Michael acceptor to introduce the propene moiety.

These synthetic routes highlight the accessibility of this compound for further derivatization aimed at enhancing its biological properties.

Q & A

Q. What role does experimental phasing (e.g., SAD/MAD) play in solving its crystal structure, and how are SHELX pipelines utilized?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.